8-Amino-6-azaspiro[3.4]octan-5-one

Medicinal Chemistry Physicochemical Profiling Spirocyclic Building Blocks

8-Amino-6-azaspiro[3.4]octan-5-one is a conformationally constrained spirocyclic amino lactam scaffold that combines a primary amine reactive handle with a γ-lactam pharmacophore on a rigid [3.4] spiro framework. Unlike simple spirocyclic amines or des-amino 6-azaspiro[3.4]octan-5-ones, this compound delivers dual hydrogen-bonding functionality (1 donor, 2 acceptors), zero rotatable bonds, and orthogonal amine/lactam reactivity—enabling sequential functionalization strategies inaccessible to mono-functional building blocks. With Fsp³ = 1.0 and TPSA of 55.1 Ų, it meets modern fragment-based drug design (FBDD) requirements for 3D-enriched, peripherally biased lead molecules. Procurement teams gain a pre-validated building block directly applicable to fluoroquinolone derivatization programs and kinase-targeted covalent probe synthesis.

Molecular Formula C7H12N2O
Molecular Weight 140.186
CAS No. 1546502-59-3
Cat. No. B2909565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-6-azaspiro[3.4]octan-5-one
CAS1546502-59-3
Molecular FormulaC7H12N2O
Molecular Weight140.186
Structural Identifiers
SMILESC1CC2(C1)C(CNC2=O)N
InChIInChI=1S/C7H12N2O/c8-5-4-9-6(10)7(5)2-1-3-7/h5H,1-4,8H2,(H,9,10)
InChIKeyDBJORCIZFLDOKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Amino-6-azaspiro[3.4]octan-5-one (CAS 1546502-59-3): Spirocyclic Amino Lactam Building Block for Medicinal Chemistry Procurement


8-Amino-6-azaspiro[3.4]octan-5-one is a spirocyclic amino lactam featuring a rigid [3.4] spiro junction that fuses a cyclobutane and a γ-lactam ring, bearing a primary amine at the 8-position [1]. This scaffold combines the conformational constraint of a spirocycle with dual hydrogen-bonding functionality (one donor from the amine, two acceptors from the lactam), distinguishing it from simpler spirocyclic amines or lactams. The compound is under evaluation as a versatile intermediate for antibacterial fluoroquinolone derivatization and kinase-targeted probe synthesis [2].

Why 8-Amino-6-azaspiro[3.4]octan-5-one Cannot Be Replaced by Common Spirocyclic Lactams or Amines


The co-localization of a primary amine and a lactam carbonyl on the rigid spiro[3.4] framework creates a unique hydrogen-bonding profile that generic 6-azaspiro[3.4]octan-5-ones (lacking the amine) or simple spirocyclic amines (lacking the carbonyl) cannot replicate [1]. In antibacterial fluoroquinolone programs, the 6-azaspiro[3.4]octane periphery has been shown to produce potent congeners whose spectrum and potency are sensitive to even subtle changes in the spirocyclic appendage; larger or more flexible spirocycles lose activity entirely [2]. Therefore, substituting a building block that lacks either the amino or the carbonyl group, or that differs in ring size, fundamentally alters the physicochemical and pharmacophoric properties of the derived lead molecules.

Head-to-Head Physicochemical and Pharmacophoric Differentiation of 8-Amino-6-azaspiro[3.4]octan-5-one


Increased Hydrogen-Bonding Capacity vs. 6-Azaspiro[3.4]octan-5-one (CAS 1193-30-2)

The introduction of a primary amine at the 8-position doubles the hydrogen-bond donor count (from 1 to 2) and increases the acceptor count (from 1 to 2) relative to the parent 6-azaspiro[3.4]octan-5-one scaffold [1]. The topological polar surface area (TPSA) increases from 29.1 Ų to 55.1 Ų, while the calculated logP (XLogP3) shifts from 0.5 to -0.7, indicating substantially higher hydrophilicity and potential for greater aqueous solubility [1][2].

Medicinal Chemistry Physicochemical Profiling Spirocyclic Building Blocks

Enhanced Topological Polar Surface Area (TPSA) vs. Des-Amino Analog

The TPSA of 8-amino-6-azaspiro[3.4]octan-5-one is 55.1 Ų, compared to 29.1 Ų for the des-amino analog 6-azaspiro[3.4]octan-5-one [1][2]. This 26 Ų increase crosses the commonly cited 60 Ų threshold for blood-brain barrier penetration, suggesting that the target compound may exhibit reduced passive CNS permeability relative to the des-amino analog, an advantage when designing peripherally restricted agents.

ADME Prediction Permeability Spirocyclic Scaffolds

Reduced Lipophilicity (XLogP3) Relative to the Des-Amino Scaffold

The computed XLogP3 of 8-amino-6-azaspiro[3.4]octan-5-one is -0.7, whereas that of the des-amino analog 6-azaspiro[3.4]octan-5-one is 0.5 [1][2]. This 1.2 log unit decrease reflects the polarizing effect of the primary amine and predicts superior aqueous solubility and potentially lower non-specific protein binding for the amino-substituted scaffold.

Lipophilicity Drug-Likeness Spirocyclic Amines

Antibacterial Potency of 6-Azaspiro[3.4]octane Periphery vs. Alternative Spirocycles in Fluoroquinolone Congeners

In a study of ciprofloxacin congeners, compounds bearing a 6-azaspiro[3.4]octane periphery (6a–c) exhibited MICs of 1.5–12 μg/mL against ESKAPE pathogens including Staphylococcus aureus, Klebsiella pneumoniae, and Acinetobacter baumannii, comparable to ciprofloxacin itself [1]. In contrast, congeners with larger spirocyclic systems (e.g., 2-azaspiro[4.4]nonane, 6d–e) showed attenuated activity, particularly against Acinetobacter baumannii with MICs >750 μg/mL. This demonstrates that the compact [3.4] spirocyclic framework is critical for retaining broad-spectrum antibacterial activity when elaborating the fluoroquinolone core [1]. Although the target compound is the free amino-lactam building block rather than the elaborated fluoroquinolone, the data establish the privileged nature of the 6-azaspiro[3.4]octane scaffold over larger spirocyclic alternatives.

Antibacterial Fluoroquinolones Structure-Activity Relationship (SAR)

Zero Rotatable Bonds: Maximal Conformational Restraint vs. Flexible Amine Analogs

8-Amino-6-azaspiro[3.4]octan-5-one possesses zero rotatable bonds, a consequence of the spirocyclic architecture that locks both the amine and the lactam in a defined spatial orientation [1]. This contrasts with acyclic amino-amide analogs (e.g., 4-amino-N-methylbutanamide, rotatable bonds = 4), where conformational flexibility imposes an entropic penalty upon target binding. The Fsp³ (fraction of sp³-hybridized carbons) of the target compound is 1.0 (all carbon atoms are sp³), contributing to a three-dimensional profile that is increasingly favored in fragment-based and covalent inhibitor design [2].

Conformational Restriction Ligand Efficiency Spirocyclic Design

Procurement-Relevant Application Scenarios for 8-Amino-6-azaspiro[3.4]octan-5-one


Fragment-Based Lead Discovery Targeting Kinases with a Preference for sp³-Rich, Conformationally Constrained Amine Synthons

The zero rotatable bonds and dual hydrogen-bonding functionality make this compound an ideal fragment for kinase hinge-binding motifs. Its Fsp³ = 1.0 aligns with modern fragment library design principles that favor three-dimensionality over flat aromatic scaffolds [1]. Procurement teams selecting this compound gain a fragment with pre-validated spirocyclic geometry that cannot be recapitulated by linear amino-amide alternatives.

Synthesis of Fluoroquinolone Antibacterials with Tailored Periphery via the 6-Azaspiro[3.4]octane Scaffold

The compound serves as a direct precursor or structural analog of the 8-amino-6-azaspiro[3.4]octane unit identified as a privileged periphery in ciprofloxacin congeners with broad-spectrum activity (MICs of 1.5–12 μg/mL against S. aureus, K. pneumoniae, A. baumannii) [2]. Researchers developing next-generation fluoroquinolones can utilize this building block to elaborate the spirocyclic amine periphery and explore SAR around the critical [3.4] scaffold.

Covalent Inhibitor Design Exploiting the Primary Amine Handle for Warhead Installation

The primary amine at the 8-position provides a unique reactive handle for installing electrophilic warheads (e.g., acrylamide, chloroacetamide) without disturbing the lactam pharmacophore. The orthogonal reactivity of amine vs. lactam enables sequential functionalization strategies that are not feasible with mono-functional spirocyclic building blocks like 6-azaspiro[3.4]octan-5-one [3].

Physicochemical Property-Driven Lead Optimization with CNS Exclusion Criteria

With a TPSA of 55.1 Ų and XLogP3 of -0.7, this scaffold inherently biases elaborated compounds toward lower passive CNS permeability relative to the des-amino analog (TPSA 29.1 Ų, XLogP3 0.5) [3][4]. Medicinal chemistry teams designing peripherally restricted anti-infective or anti-inflammatory agents can prioritize this building block to reduce the risk of CNS-related adverse effects in the resulting lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Amino-6-azaspiro[3.4]octan-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.